BenchChemオンラインストアへようこそ!

Luxeptinib

Chronic Lymphocytic Leukemia BTK Inhibition Ex Vivo Sensitivity

Luxeptinib (CAS 1616428-23-9; also known as CG-806 or CG'806) is an orally bioavailable, non-covalent pan-FLT3/pan-BTK multi-kinase inhibitor in clinical development. The compound exhibits nanomolar to picomolar potency against wild-type FLT3 and multiple clinically relevant FLT3 mutants (ITD, TKD, gatekeeper mutations), as well as wild-type and C481S-mutant BTK.

Molecular Formula C25H17F4N5O2
Molecular Weight 495.4 g/mol
CAS No. 1616428-23-9
Cat. No. B3323188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuxeptinib
CAS1616428-23-9
Molecular FormulaC25H17F4N5O2
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(N1)C2=C3C(=C(C=C2)C4=C(C=C(C=C4)NC(=O)NC5=C(C=C(C=C5F)F)F)F)CNC3=O
InChIInChI=1S/C25H17F4N5O2/c1-11-9-30-23(32-11)16-5-4-14(17-10-31-24(35)21(16)17)15-3-2-13(8-18(15)27)33-25(36)34-22-19(28)6-12(26)7-20(22)29/h2-9H,10H2,1H3,(H,30,32)(H,31,35)(H2,33,34,36)
InChIKeyMWHHJYUHCZWSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Luxeptinib (CG-806) | Non-Covalent Pan-FLT3/Pan-BTK Inhibitor for AML and B-Cell Malignancies


Luxeptinib (CAS 1616428-23-9; also known as CG-806 or CG'806) is an orally bioavailable, non-covalent pan-FLT3/pan-BTK multi-kinase inhibitor in clinical development [1]. The compound exhibits nanomolar to picomolar potency against wild-type FLT3 and multiple clinically relevant FLT3 mutants (ITD, TKD, gatekeeper mutations), as well as wild-type and C481S-mutant BTK [2]. Luxeptinib is currently being evaluated in Phase 1a/b clinical trials for relapsed/refractory AML, MDS, CLL/SLL, and non-Hodgkin lymphomas (NCT04477291, NCT03893682) [3].

Why Luxeptinib Cannot Be Substituted with Ibrutinib, Gilteritinib, or Other Kinase Inhibitors


Luxeptinib cannot be functionally substituted by other FLT3 or BTK inhibitors due to three distinct mechanistic and potency differences that directly impact experimental outcomes. First, luxeptinib is a non-covalent inhibitor, unlike ibrutinib's covalent BTK binding, which fundamentally alters resistance profiles and off-rate kinetics [1]. Second, luxeptinib simultaneously inhibits both FLT3 and BTK with high potency, a dual targeting profile not present in single-target agents like gilteritinib (FLT3-selective) or ibrutinib (BTK-selective) [2]. Third, luxeptinib maintains picomolar to low-nanomolar potency against FLT3 mutants that confer clinical resistance to gilteritinib and quizartinib, including the F691L gatekeeper mutation, D835Y TKD mutation, and dual ITD+TKD mutants [3]. These differences are quantitative and experimentally validated, as detailed in Section 3.

Luxeptinib Quantitative Differentiation Evidence: Head-to-Head Potency and Resistance Profile Comparisons


Luxeptinib Demonstrates 36-Fold Greater Median Potency Than Ibrutinib in Primary CLL Patient Samples

In a head-to-head comparison using 95 primary CLL patient samples, luxeptinib exhibited a median IC50 of 0.114 µM, compared to 4.09 µM for ibrutinib, representing a 36-fold greater potency [1]. The enhanced potency may be attributed to luxeptinib's additional inhibitory activity against CSF1R, a therapeutic target in CLL not addressed by ibrutinib [1]. This difference was consistent across a broad range of CLL samples, with luxeptinib showing a greater range of activity compared to ibrutinib [1].

Chronic Lymphocytic Leukemia BTK Inhibition Ex Vivo Sensitivity

Luxeptinib Exhibits 1.6-Fold Greater Median Potency Than Gilteritinib and 2.6-Fold Greater Than Quizartinib in Primary AML Patient Samples

In a comparative ex vivo study of 188 primary AML patient samples, luxeptinib demonstrated a median IC50 of 0.0765 µM, compared to 0.125 µM for gilteritinib, 0.199 µM for quizartinib, 0.551 µM for dovitinib, 2.25 µM for midostaurin, 2.93 µM for sorafenib, and 5.01 µM for crenolanib [1]. Luxeptinib sensitivity was further enhanced in FLT3-ITD and FLT3-TKD positive cases [1]. The potency advantage was maintained regardless of FLT3 mutational status [2].

Acute Myeloid Leukemia FLT3 Inhibition Patient-Derived Samples

Luxeptinib Retains Picomolar Potency Against FLT3 Gatekeeper Mutant (F691L) That Confers Clinical Resistance to Gilteritinib and Quizartinib

In Ba/F3 murine leukemia cells expressing the FLT3-ITD+F691L gatekeeper mutation, luxeptinib exhibited an IC50 of 0.43 nM [1]. This potency was maintained despite the F691L mutation, which is a known mechanism of clinical resistance to gilteritinib and quizartinib [2]. In comparison, the IC50 of luxeptinib against wild-type FLT3 Ba/F3 cells was 9.49 nM, demonstrating that luxeptinib is actually more potent (22-fold) against the ITD+F691L mutant than against wild-type FLT3 [1]. Luxeptinib showed more pronounced anti-proliferative effects than second-generation FLT3 inhibitors in leukemia cells with D835 mutations, ITD plus F691L/Y842D/D835 mutations, and FLT3 wild-type cells [2].

FLT3 Gatekeeper Mutation Drug Resistance Kinase Inhibitor Selectivity

Luxeptinib Overcomes Ibrutinib Resistance via Dual BTK/SYK Inhibition and Downmodulation of Mcl-1 and Bcl-xL

In mantle cell lymphoma (MCL) cell lines, luxeptinib blocked BTK and SYK activation and abrogated BCR signaling. Contrary to ibrutinib, luxeptinib downmodulated the anti-apoptotic proteins Mcl-1 and Bcl-xL, abrogated survival of ibrutinib-resistant MCL cell lines, and partially reversed the pro-survival effects of stromal microenvironment-mimicking conditions in primary MCL cells [1]. Dual BTK/SYK inhibition led to mitochondrial membrane depolarization accompanied by mitophagy and metabolic reprogramming toward glycolysis [1]. A whole-genome CRISPR-Cas9 library screen in a diffuse large B-cell lymphoma cell line identified BAX and NFKBIA as implicated in susceptibility to luxeptinib [1].

Ibrutinib Resistance Mantle Cell Lymphoma Apoptosis Regulation

Luxeptinib Exhibits 50- to 250-Fold Higher Potency Than Quizartinib and Gilteritinib in FLT3-ITD AML Models

In Ba/F3 mouse AML cells expressing FLT3-ITD mutations, luxeptinib exerts potent picomolar IC50 anti-proliferative activity, showing approximately 50- to 250-fold higher potency compared to the second-generation FLT3 inhibitors quizartinib and gilteritinib [1]. This enhanced potency was also observed in human AML cells [1]. Specifically, luxeptinib showed an IC50 of 0.17 nM in human MV4-11 AML cells (FLT3-ITD) and 0.30 nM in Ba/F3-ITD murine cells [2]. Compared to second-generation FLT3 inhibitors, luxeptinib shows much more pronounced anti-proliferative effects in leukemia cells with D835 mutations, ITD plus F691L/Y842D/D835 mutations, and FLT3 wild-type cells [2].

FLT3-ITD AML Kinase Inhibitor Potency Ba/F3 Cell Models

Luxeptinib Completely Inhibits FLT3 and STAT5 Phosphorylation in FLT3-ITD AML Cells, Whereas Quizartinib Shows Only Partial Inhibition

In a direct comparison with the FLT3 inhibitor quizartinib, luxeptinib completely inhibited phosphorylation of FLT3 and STAT5 in MV4-11 AML cells (FLT3-ITD mutant), whereas quizartinib only partially inhibited their phosphorylation [1]. This complete target engagement translated to more effective inhibition of FLT3-ITD signaling and greater induction of apoptosis than quizartinib in FLT3-ITD AML cells [1]. Luxeptinib also caused G0/G1 cell-cycle arrest in these cells [1].

FLT3 Signaling STAT5 Phosphorylation Target Engagement

Luxeptinib Optimal Use Cases: Research and Preclinical Applications Based on Quantitative Differentiation


Ex Vivo Sensitivity Screening of Primary AML Patient Samples

Based on the demonstrated 1.6-fold greater median potency than gilteritinib and 2.6-fold greater than quizartinib in 188 primary AML patient samples [1], luxeptinib is optimally suited for ex vivo sensitivity screens where researchers require the most potent FLT3-targeted agent to detect subtle differences in patient sample responses. The compound's broad potency advantage across all tested comparators (gilteritinib, quizartinib, dovitinib, midostaurin, sorafenib, crenolanib) makes it the preferred reference FLT3 inhibitor for establishing baseline sensitivity in AML functional profiling studies [1].

FLT3 Gatekeeper Mutation (F691L) Resistance Modeling

Luxeptinib's retained picomolar potency (IC50 = 0.43 nM) against the FLT3-ITD+F691L gatekeeper mutant [1] positions it as a critical tool for researchers studying acquired resistance to FLT3 inhibitors. Unlike gilteritinib and quizartinib, which lose activity against this mutation [2], luxeptinib can be employed in Ba/F3 or patient-derived models to investigate the biology of gatekeeper-mediated resistance and to screen for combination strategies that might prevent or overcome this resistance mechanism. This is particularly relevant given that F691L mutations are a well-documented clinical resistance mechanism to current FLT3 inhibitors [2].

Ibrutinib-Resistant B-Cell Malignancy Studies

For research programs investigating mechanisms of ibrutinib resistance in mantle cell lymphoma (MCL) or other B-cell malignancies, luxeptinib provides a mechanistically distinct dual BTK/SYK inhibitor that downmodulates Mcl-1 and Bcl-xL and abrogates survival of ibrutinib-resistant cell lines [1]. This property is not shared by ibrutinib [1], making luxeptinib uniquely suited for experiments designed to evaluate bypass strategies for BTK inhibitor resistance, combination approaches with Bcl-2 inhibitors (with which it demonstrates synergy), and functional genomic screens to identify modulators of dual BTK/SYK inhibition [1].

FLT3-ITD AML Xenograft Efficacy Studies

Luxeptinib's 50- to 250-fold greater potency than quizartinib and gilteritinib in FLT3-ITD AML models [1], combined with its complete suppression of FLT3/STAT5 phosphorylation versus quizartinib's partial inhibition [2], supports its use as a benchmark FLT3 inhibitor for in vivo efficacy studies in MV4-11 or patient-derived xenograft models. The compound has demonstrated tumor eradication in the MV4-11 AML murine xenograft model when administered orally once daily for 14 days, with sustained micromolar plasma drug levels [1], establishing a validated in vivo protocol for researchers requiring robust FLT3 inhibition in preclinical AML studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Luxeptinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.